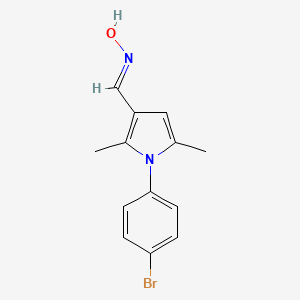![molecular formula C17H24N4O2S B5527202 4-methyl-N'-(1-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)benzenesulfonohydrazide](/img/structure/B5527202.png)
4-methyl-N'-(1-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)benzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar sulfonohydrazide compounds involves nucleophilic substitution reactions, condensation, and sometimes catalytic processes to enhance reaction rates. For example, the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in promoting methylation reactions under mild conditions and microwave irradiation for acceleration is a method that could potentially be adapted for the synthesis of complex sulfonohydrazides (Shieh, Dell, & Repič, 2001).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using techniques such as X-ray diffraction (XRD), FT-IR, NMR spectroscopy, and density functional theory (DFT) calculations. These techniques provide insights into the 3D crystal structure, molecular geometry, vibrational frequencies, and chemical shifts, offering a comprehensive understanding of the molecular arrangement and electronic structure (Sen & Cukurovalı, 2020).
Chemical Reactions and Properties
Compounds with similar structures engage in various chemical reactions, including cycloaddition reactions and nucleophilic substitutions. Their reactivity can be influenced by the presence of electron-withdrawing or electron-donating groups on the aromatic ring, affecting the compound's ability to participate in different chemical processes (Rivera & González-Salas, 2010).
Scientific Research Applications
Green Chemistry Applications
- Microwave-Accelerated Methylation : Utilizing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and microwave irradiation, a novel approach for the methylation of phenols, indoles, and benzimidazoles with dimethyl carbonate under mild conditions has been developed. This method emphasizes the acceleration of chemical transformations that traditionally take days, achieving high yields in minutes, illustrating the compound's role in facilitating green chemistry practices (Shieh et al., 2001).
Sensor Development
- Yttrium Ion Detection : A novel sensor for detecting yttrium ions (Y3+) was developed using derivatives of (E)-Methyl-N′-nitrobenzylidene-benzenesulfonohydrazide (MNBBSH), demonstrating the compound's potential in environmental monitoring and industrial applications (Hussain et al., 2017).
Crystal Structure and Anticancer Activity
- Anticancer Activity Investigation : Research involving microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules highlighted the potential for anticancer applications. The study explored the in vitro anticancer activity against various human cancer cell lines, providing insight into the therapeutic applications of these compounds (Kumar et al., 2015).
Catalysis and Synthetic Applications
- Esterification Catalysis : Utilizing DBU, a study demonstrated an efficient method for the esterification of carboxylic acids with dimethyl carbonate, showcasing the compound's role in synthetic chemistry and potential for creating ester-based products in a sustainable manner (Shieh et al., 2002).
properties
IUPAC Name |
4-methyl-N-[(E)-(1-methyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ylidene)amino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-13-3-5-15(6-4-13)24(22,23)19-18-16-14-9-20-7-8-21(10-14)12-17(16,2)11-20/h3-6,14,19H,7-12H2,1-2H3/b18-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUFOBGBHBMHIK-FBMGVBCBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2C3CN4CCN(C3)CC2(C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/2\C3CN4CCN(C3)CC2(C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N'-(1-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)benzenesulfonohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-phenyl-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5527129.png)
![5,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B5527144.png)
![3-{[4-(difluoromethoxy)benzylidene]amino}-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5527152.png)



![2-phenyl-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B5527200.png)
![N-(4-ethoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5527204.png)
![N-(5-methyl-3-isoxazolyl)-4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5527215.png)
![(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}piperidin-4-ol](/img/structure/B5527226.png)
![3-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5527228.png)
![5-tert-butyl-4-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylmethyl]-2-furamide dihydrochloride](/img/structure/B5527232.png)